molecular formula C27H28N4O4 B2647542 N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923107-33-9

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2647542
CAS No.: 923107-33-9
M. Wt: 472.545
InChI Key: NOHVDYIREUXPHO-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated analogs .

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often involve inhibition of key enzymes or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its combination of functional groups and the specific arrangement of its molecular structure.

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[4,3-c]pyridine derivatives, characterized by a complex structure that includes a methoxyphenyl group and an oxolan-2-yl moiety. Its molecular formula is C23H26N4O3C_{23}H_{26}N_4O_3, with a molecular weight of approximately 406.48 g/mol.

Research indicates that compounds similar to N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide may exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown promise as inhibitors of tumor cell proliferation. For instance, compounds in this class have been reported to induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and death .
  • Anti-inflammatory Effects : The presence of the pyrazole ring is associated with anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models .
  • Antimicrobial Properties : Certain pyrazolo derivatives have demonstrated effectiveness against bacterial strains, suggesting potential as antimicrobial agents .

Case Studies

  • In Vitro Studies : In vitro assays conducted on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound can inhibit cell growth at micromolar concentrations. The IC50 values observed were around 10–20 µM for MCF-7 cells, indicating significant cytotoxicity .
  • In Vivo Models : Animal studies have indicated that administration of the compound can lead to reduced tumor size in xenograft models. Dosages ranging from 5 to 15 mg/kg body weight were effective in inhibiting tumor growth without significant toxicity .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests moderate absorption with a potential half-life conducive for therapeutic use. Metabolism studies indicate hepatic clearance, primarily through cytochrome P450 enzymes, which may influence drug-drug interactions .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against specific bacteria

In Vitro Cytotoxicity Results

Cell LineIC50 (µM)Notes
MCF-715Significant cytotoxicity
HeLa12Effective against cervical cancer

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4/c1-34-21-11-9-19(10-12-21)13-14-28-26(32)23-17-30(16-22-8-5-15-35-22)18-24-25(23)29-31(27(24)33)20-6-3-2-4-7-20/h2-4,6-7,9-12,17-18,22H,5,8,13-16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHVDYIREUXPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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